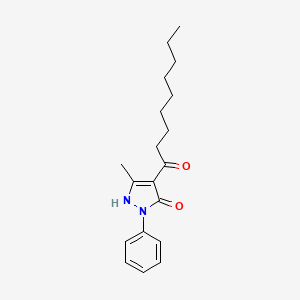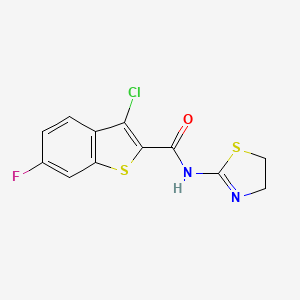
1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-nonanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-nonanone, also known as Curcumin C3 reductase inhibitor 1 (CCRI-1), is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCRI-1 is a potent inhibitor of curcumin C3 reductase, an enzyme that is involved in the biosynthesis of curcumin, a natural polyphenol with anti-inflammatory and antioxidant properties.
Mécanisme D'action
CCRI-1 exerts its pharmacological effects by inhibiting the activity of curcumin C3 reductase, which is involved in the biosynthesis of curcumin. By blocking the biosynthesis of curcumin, CCRI-1 reduces the levels of this natural polyphenol in the body, which in turn, affects various signaling pathways involved in inflammation, oxidative stress, and cell growth.
Biochemical and Physiological Effects:
CCRI-1 has been shown to have various biochemical and physiological effects in preclinical studies. These effects include inhibition of cancer cell growth, improvement of insulin sensitivity and glucose metabolism, protection of neurons from oxidative stress and inflammation, and reduction of inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
CCRI-1 has several advantages for lab experiments, including its high potency and selectivity for curcumin C3 reductase, and its ability to modulate various signaling pathways involved in disease pathogenesis. However, CCRI-1 also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on CCRI-1. These include further studies on its pharmacokinetics and bioavailability, development of more potent and selective analogs, investigation of its potential therapeutic applications in other diseases, and exploration of its mechanism of action at the molecular level. Additionally, more research is needed to explore the safety and toxicity of CCRI-1 in preclinical models before it can be considered for clinical trials.
In conclusion, CCRI-1 is a promising chemical compound with potential therapeutic applications in various diseases. Its inhibition of curcumin C3 reductase and modulation of various signaling pathways make it an attractive target for drug development. With further research, CCRI-1 may become a valuable tool for the treatment of cancer, diabetes, and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of CCRI-1 involves a multistep process that starts with the reaction of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 1-nonanone in the presence of a base catalyst. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield CCRI-1. The overall yield of the synthesis process is approximately 35%.
Applications De Recherche Scientifique
CCRI-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, CCRI-1 has been shown to inhibit the growth of cancer cells by blocking the biosynthesis of curcumin, which is known to have anti-cancer properties. In diabetes research, CCRI-1 has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorder research, CCRI-1 has been shown to protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-3-4-5-6-7-11-14-17(22)18-15(2)20-21(19(18)23)16-12-9-8-10-13-16/h8-10,12-13,20H,3-7,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNBYRORJNXOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4942432.png)

![4-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4942443.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4942445.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4942449.png)
![{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B4942458.png)
![5'-benzyl 3'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4942459.png)
![methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4942465.png)

![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4942475.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4942480.png)
![N-{3-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B4942486.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B4942508.png)